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Compound of Interest |

Compound Name: Dimethyl 4-nitroisophthalate
CAS No.: 69048-70-0
Cat. No.: B2994405
L 7

Welcome to the technical support center for Dimethyl 4-nitroisophthalate. This guide is
designed for researchers, scientists, and drug development professionals who are working with
this important chemical intermediate. The characterization of Dimethyl 4-nitroisophthalate,
while seemingly straightforward, presents unique challenges that can impact the quality,
reproducibility, and outcome of your research. This document provides in-depth, field-proven
insights in a troubleshooting and FAQ format to help you navigate these complexities with
confidence.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that
every protocol is a self-validating system. We will delve into common issues from synthesis and
purification to detailed spectroscopic analysis, providing you with the tools to identify problems
and implement robust solutions.

Table of Properties

For quick reference, the fundamental properties of Dimethyl 4-nitroisophthalate are
summarized below.
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Property Value Source(s)
CAS Number 610-22-0 [1]
Molecular Formula C10HoNOs [2]
Molecular Weight 239.18 g/mol [11[2]
Appearance White to light yellow crystalline INIA]
powder
Melting Point 64-66 °C (lit.) [1]
Boiling Point 192-195 °C / 25 mmHg (lit.) [1]

Moderately soluble in organic
Solubility solvents (e.g., ethanol, [N/A]

acetone), less soluble in water.

Troubleshooting Guide: Synthesis and Purification

The most significant challenges in working with Dimethyl 4-nitroisophthalate arise during its
synthesis and subsequent purification. The formation of closely related isomers and byproducts
is a common hurdle.

Diagram: Synthesis & Purification Workflow
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Caption: Workflow for the synthesis and purification of Dimethyl 4-nitroisophthalate.
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Q: My crude product is a mix of isomers. How can |
confirm this and purify the desired Dimethyl 4-
hitroisophthalate?

A: This is the most prevalent issue. The nitration of dimethyl isophthalate is not perfectly
regioselective and often yields the undesired Dimethyl 5-nitroisophthalate as a significant
byproduct.[3][4][5]

o Pillar 1: Expertise & Experience (The "Why") The two ester groups on the isophthalate ring
are meta-directing for electrophilic aromatic substitution. However, the reaction conditions
are harsh, and the directing effect is not absolute, leading to the formation of the 4-nitro
(ortho/para to the ester groups) and 5-nitro (meta to both ester groups) isomers. The 5-nitro
isomer is often the major product in some procedures.[3]

 Pillar 2: Trustworthiness (Self-Validating Protocol)

o Initial Characterization: Use *H NMR on the crude product. The aromatic region will be
complex. The key is to look for distinct sets of aromatic proton signals that do not match
the expected pattern for the pure 4-nitro product. Thin-Layer Chromatography (TLC) using
a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) should also show multiple
spots.

o Purification by Fractional Recrystallization: This is the most effective method. The isomers
often have slightly different solubilities. A mixed solvent system, such as methanol/toluene,
can be very effective.[3][4]

Step 1: Dissolve the crude mixture in a minimal amount of hot toluene.
= Step 2: Slowly add hot methanol until the solution becomes slightly cloudy.

» Step 3: Add a small amount of hot toluene to redissolve the precipitate and then allow
the solution to cool slowly.

» Step 4: The isomers will crystallize at different rates. Monitor the fractions by taking
melting points and running TLC or *H NMR on small samples of the crystals formed.
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The melting point of pure Dimethyl 4-nitroisophthalate is 64-66°C, while the 5-nitro
isomer is significantly higher (around 123°C).[1][4]

o Validation: The final, purified product should exhibit a sharp melting point within the
expected range and a clean *H NMR spectrum consistent with the single, desired isomer.

Q: My NMR shows my purified product is clean, but my
yield is very low. What happened?

A: Significant yield loss often occurs during the purification steps required to remove isomeric
impurities.[4] Additionally, hydrolysis of the ester groups during aqueous work-up can form the
monomethyl ester or the diacid, which are then lost during purification.[3]

» Pillar 1: Expertise & Experience (The "Why") Aggressive purification, such as multiple
recrystallizations, is often necessary to achieve high purity (>99.5%), especially for
pharmaceutical applications.[3] Each recrystallization step inevitably leads to the loss of
some product that remains in the mother liquor. Furthermore, pouring the acidic reaction
mixture onto ice/water for work-up can lead to partial hydrolysis of the ester groups,
especially if the temperature is not well-controlled or if the mixture is stirred for too long
before extraction.

o Pillar 2: Trustworthiness (Self-Validating Protocol)

o Optimize Work-up: When quenching the reaction, pour the acidic mixture slowly into a
vigorously stirred ice/water slurry to ensure the temperature does not exceed 10°C.[3] Do
not delay the subsequent extraction step.

o Neutralize Carefully: If a neutralization step is used (e.g., with sodium bicarbonate
solution), perform it with cooling and avoid overly basic conditions which can promote
saponification.[3]

o Analyze the Mother Liquor: After the first recrystallization, concentrate the mother liquor
and analyze it by TLC or NMR. If a significant amount of the desired product is present, a
second, separate recrystallization can be performed to recover more material, albeit likely
of a slightly lower purity.
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o Consider Chromatography: For small-scale preparations where maximum vyield is critical,
column chromatography on silica gel can be an alternative to recrystallization, though it is
less practical for large-scale production.

Troubleshooting Guide: Spectroscopic
Characterization

Once a sample is purified, definitive characterization is essential. The structural similarity
between isomers makes this a non-trivial task.

Diagram: Analytical Characterization Workflow
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Caption: Logic diagram for the definitive characterization of Dimethyl 4-nitroisophthalate.

Q: What are the expected *H and **C NMR shifts, and
how can | use them to rule out the 5-nitro isomer?

A: Obtaining a clean, published spectrum for Dimethyl 4-nitroisophthalate is challenging.
However, we can predict the spectrum based on fundamental principles and compare it to the
known spectrum of the 5-nitro isomer.

o Pillar 1: Expertise & Experience (The "Why") The key difference lies in the symmetry and
electronic environment of the aromatic protons.

o Dimethyl 4-nitroisophthalate: This molecule is unsymmetrical. It will have three distinct
aromatic proton signals, each integrating to 1H. We expect a doublet, a doublet of
doublets, and another doublet (an ABX system).

o Dimethyl 5-nitroisophthalate: This molecule has a plane of symmetry. It will have only two
distinct aromatic proton signals: one singlet (or narrow triplet) for the proton between the
two ester groups (H-2), and one doublet for the two equivalent protons ortho to the nitro
group (H-4, H-6).[6]

o Pillar 2: Trustworthiness (Predicted Data & Validation)

| Predicted Spectroscopic Data for Dimethyl 4-nitroisophthalate | | :--- | :--- | | *H NMR
(CDCIs, 400 MHz) | Aromatic Protons: Three signals expected in the & 7.8 - 8.5 ppm range. The
proton ortho to the nitro group will be the most downfield. Methyl Protons: Two distinct singlets
for the two non-equivalent -OCHs groups, expected around 6 3.9 - 4.0 ppm. | | 33C NMR
(CDCIs, 100 MHz) | Carbonyl Carbons: Two signals ~164-167 ppm. Aromatic Carbons: Six
distinct signals, including the carbon bearing the nitro group (~148-150 ppm) and the two
carbons bearing the ester groups. Methyl Carbons: Two signals ~53 ppm. |

o Troubleshooting & Definitive Assignment: If your tH NMR shows three distinct aromatic
signals, it is likely the 4-nitro isomer. To be certain, run a 2D HMBC (Heteronuclear Multiple
Bond Correlation) experiment. This will show correlations between the methyl protons and
their respective adjacent carbonyl carbons and the aromatic carbons two and three bonds
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away. This data will allow for unambiguous assignment of the entire structure, confirming the
substitution pattern beyond doubt.

Q: My mass spectrum doesn't show a strong molecular
ion peak. What fragmentation pattern should | expect?

A: Esters, particularly phthalates, often exhibit characteristic fragmentation patterns where the
molecular ion (M*") peak can be weak.

o Pillar 1: Expertise & Experience (The "Why") Electron ionization (El) mass spectrometry
involves high energy, which can easily fragment the molecule. The most common
fragmentation pathways for dimethyl phthalates involve cleavage alpha to the carbonyl

group.

 Pillar 2: Trustworthiness (Expected Fragments) For Dimethyl 4-nitroisophthalate (MW =
239.18), you should look for the following key fragments in EI-MS:

o [M-OCHs]* (m/z 208): Loss of a methoxy radical is a very common fragmentation for
methyl esters. This is often a prominent peak.

o [M-COOCHs]* (m/z 180): Loss of the entire carbomethoxy group radical.

o Phthalic Anhydride-type fragment: Nitro-substituted phthalates can form characteristic
ions. A fragment corresponding to the nitro-phthalic anhydride cation radical might be
observed.

o Loss of NO2: Fragmentation involving the loss of the nitro group (46 Da) can also occur.

If you are using a soft ionization technique like Electrospray lonization (ESI), you are more
likely to see adduct ions with a strong signal, such as [M+H]* (m/z 240.05) or [M+Na]* (m/z
262.03).[7]

Frequently Asked Questions (FAQS)

Q1: What are the key IR absorption frequencies for Dimethyl 4-nitroisophthalate? A: The IR
spectrum will be dominated by signals from the ester and nitro functional groups.
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Expected Wavenumber

Functional Group Vibration

(cm™)
Aromatic C-H Stretch 3100 - 3000
Ester C=0 Stretch ~1730
Nitro N-O Asymmetric Stretch ~1530
Nitro N-O Symmetric Stretch ~1350
Ester C-O Stretch 1300 - 1100

Q2: Why is it critical to achieve high purity for this compound in drug development? A:
Dimethyl 4-nitroisophthalate and its isomer, Dimethyl 5-nitroisophthalate, are important
intermediates, for example, in the synthesis of radiopaque contrast media.[3][4] In
pharmaceutical manufacturing, even small amounts of isomeric impurities can lead to the
formation of undesired, potentially toxic, or ineffective side-products in subsequent steps.
Regulatory bodies require intermediates to be of very high purity (often >99.5%) to ensure the
safety and efficacy of the final active pharmaceutical ingredient (API).[3]

Q3: Are there specific safety precautions for handling this compound? A: Yes. Dimethyl 4-
nitroisophthalate is a nitroaromatic compound and should be handled with appropriate care. It
is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be
conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Q4: | need to get a crystal structure. Are there any known challenges? A: While no crystal
structure for Dimethyl 4-nitroisophthalate is readily available in open databases, the primary
challenge for any crystallographic study is growing high-quality single crystals. This process
can be rate-limiting. Slow evaporation of a solution in a suitable solvent (e.g., ethanol or a
mixture like ethyl acetate/hexane) is a good starting point. The presence of even minor
impurities can significantly hinder crystal growth, reinforcing the need for a highly purified
sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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